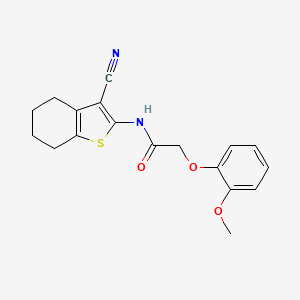
1-phenyl-1H-pyrrole-2-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-1H-pyrrole-2-carbaldehyde oxime, also known as PPCO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPCO is a synthetic compound that is used in the synthesis of other organic compounds, and it has been found to have several biological and physiological effects.
科学的研究の応用
1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent for the detection of metal ions, and as a fluorescent probe for the detection of nitric oxide. This compound has also been found to have potential applications in the field of medicine, such as in the development of new drugs for the treatment of cancer and neurodegenerative diseases.
作用機序
The mechanism of action of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime is not fully understood, but it is believed to act as a reactive oxygen species scavenger and an inhibitor of nitric oxide synthase. This compound has also been found to modulate the activity of various enzymes and signaling pathways, which could explain its biological and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been found to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-phenyl-1H-pyrrole-2-carbaldehyde oxime in lab experiments include its ease of synthesis, its stability, and its versatility in various applications. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-phenyl-1H-pyrrole-2-carbaldehyde oxime, such as investigating its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the safety and toxicity of this compound and its potential applications in other fields such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to have several biological and physiological effects, and it has potential applications in the field of medicine, materials science, and environmental science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成法
1-phenyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized by reacting 1-phenyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
特性
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJSURQCDNEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)




![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)
